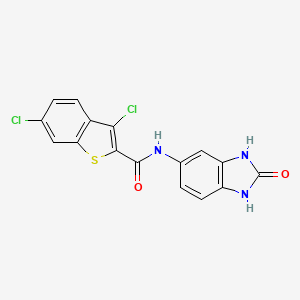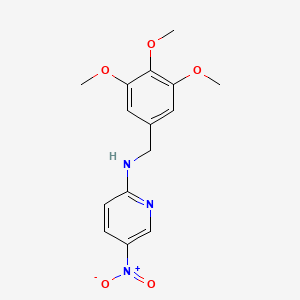
3,6-dichloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dichloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, incorporating both benzimidazole and benzothiophene moieties, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps:
-
Formation of Benzimidazole Intermediate: : The synthesis begins with the preparation of the benzimidazole intermediate. This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
-
Chlorination: : The benzimidazole intermediate is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions.
-
Coupling with Benzothiophene: : The chlorinated benzimidazole is then coupled with a benzothiophene derivative. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
-
Final Amidation: : The final step involves the amidation reaction, where the carboxylic acid group of the benzothiophene derivative reacts with the amine group of the benzimidazole intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives resulting from the reduction of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It may also be used in the development of diagnostic tools or as a probe in molecular biology experiments.
Medicine
The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. It could be investigated as a lead compound for drug development, with modifications to enhance its efficacy and reduce toxicity.
Industry
In industry, the compound may find applications in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, the compound could interact with proteins, enzymes, or nucleic acids, leading to inhibition or modulation of their activity. The benzimidazole and benzothiophene moieties may contribute to binding affinity and specificity, while the chlorine atoms could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-1-benzothiophene-2-carboxamide: Lacks the benzimidazole moiety, potentially resulting in different biological activities.
N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide: Lacks chlorine atoms, which may affect its reactivity and binding properties.
3-chloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide: Contains only one chlorine atom, which could alter its chemical and biological properties.
Uniqueness
The presence of both benzimidazole and benzothiophene moieties, along with the specific chlorination pattern, makes 3,6-dichloro-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-benzothiophene-2-carboxamide unique. This combination of structural features may confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H9Cl2N3O2S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
3,6-dichloro-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H9Cl2N3O2S/c17-7-1-3-9-12(5-7)24-14(13(9)18)15(22)19-8-2-4-10-11(6-8)21-16(23)20-10/h1-6H,(H,19,22)(H2,20,21,23) |
InChI Key |
FDTVYXFUMMGHBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{3-[(4-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11482490.png)
![3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11482503.png)
![3'-(4-Methylbenzenesulfonyl)-8'-nitro-5-phenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11482504.png)
![2-[4-(2-Oxopyrrolidin-1-YL)benzenesulfonamido]acetamide](/img/structure/B11482507.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11482509.png)
![Benzene, 1-methyl-4-[[2,2,2-trifluoro-1-[2-[(phenylamino)carbonyl]hydrazino]ethylidene]amino]-](/img/structure/B11482511.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11482513.png)

methanone](/img/structure/B11482523.png)

![3-[(phenylsulfonyl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482530.png)
![2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11482534.png)
![N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}naphthalene-2-sulfonamide](/img/structure/B11482540.png)
